Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O3 and its molecular weight is 369.259. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthetic Applications
Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate plays a crucial role in organic synthesis and medicinal chemistry, particularly in the development of pharmaceutical compounds. A notable application involves its use in the synthesis of Vandetanib, a therapeutic agent for the treatment of certain types of cancer. The compound's versatility is highlighted by its involvement in various synthetic routes, including substitution, deprotection, methylation, and cyclization processes. This demonstrates its potential for facilitating the industrial-scale production of complex molecules with high yield and commercial value, underscoring its significance in the pharmaceutical industry (W. Mi, 2015).
Environmental Applications
In environmental science, compounds with structural similarities to this compound, such as methyl tert-butyl ether (MTBE), have been studied extensively for their effects on and removal from the environment. Adsorption techniques have been explored for eliminating MTBE, a common pollutant, from water sources. This research is critical for developing effective methods to address water pollution caused by gasoline additives and related compounds. It highlights the broader relevance of studying such chemicals not only for their direct applications but also for mitigating their environmental impact (M. Vakili et al., 2017).
Pharmaceutical Research
This compound is structurally related to arylpiperazine derivatives, which have found clinical applications mainly in treating depression, psychosis, or anxiety. Arylpiperazine derivatives undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are active metabolites with a variety of serotonin receptor-related effects. This metabolic pathway highlights the importance of such compounds in the development of drugs with potential CNS activity. Understanding the disposition and metabolism of arylpiperazine derivatives is essential for designing new therapeutic agents with improved efficacy and safety profiles (S. Caccia, 2007).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential uses in the synthesis of novel organic compounds, given its role as a useful building block/intermediate. Additionally, more research could be conducted to understand its mechanism of action and potential biological activities .
Properties
IUPAC Name |
tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDSDAHITOMEOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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